2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride
Description
2-Methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a methoxy group and a 3-methylphenyl moiety attached to a central ethanamine backbone. The compound’s molecular formula is C₁₀H₁₆ClNO, with a molecular weight of 217.69 g/mol. This compound is utilized in life science research, particularly in the synthesis of pharmacologically active molecules, as evidenced by its commercial availability through suppliers like American Elements .
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-methoxy-2-(3-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-4-3-5-9(6-8)10(7-11)12-2;/h3-6,10H,7,11H2,1-2H3;1H |
InChI Key |
UFESXMPRCGNRKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Phenyl Intermediate
- Starting Material: 3-methylphenyl derivatives (e.g., 3-methylphenol or 3-methylbenzaldehyde).
- Procedure:
Step 2: Formation of the Ethylamine Backbone
- Method:
- Nucleophilic addition or reductive amination of the phenyl intermediate with formaldehyde or methylating agents.
- Use of methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group at the appropriate position.
- Alternatively, alkylation of the amino group with methylating agents in the presence of a base like potassium carbonate.
Step 3: Introduction of the Methoxy Group
Step 4: Conversion to Hydrochloride Salt
- Procedure:
- The free amine is reacted with hydrochloric acid in an aqueous medium.
- The reaction typically involves bubbling dry HCl gas into the amine solution or adding concentrated HCl directly, followed by crystallization of the hydrochloride salt.
Detailed Reaction Conditions and Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Azeotropic dehydration | Phenyl aldehyde + amine, toluene, Dean-Stark trap, reflux 16h | ~80-90% | Removes water, drives imine formation |
| Imine reduction or methylation | Methyl iodide, base (K₂CO₃), room temp to 50°C | 70-85% | Selective methylation at nitrogen |
| Demethylation (if needed) | BBr₃, -78°C to room temp | 60-75% | Converts methoxy to phenol |
| Amine formation | Hydrogenation or reductive amination | 75-85% | Catalytic hydrogenation over Pd/C or Raney Ni |
| Salt formation | HCl gas or concentrated HCl, 0-25°C | Quantitative | Crystallization of hydrochloride salt |
Research Findings and Data Tables
Yield and Purity Data
| Method | Yield (%) | Purity (>%) | Water Content (%) | Environmental Notes |
|---|---|---|---|---|
| Azeotropic dehydration + methylation | 56-84 | >99.7 | <0.2 | Eco-friendly, low waste |
| Catalytic hydrogenation | 75-85 | >99 | N/A | Safer, high yield |
| Demethylation with BBr₃ | 60-75 | High | N/A | Requires low temperature control |
Research Findings Summary
- The process described in patent CN103936599A emphasizes a low-cost, high-yield method utilizing azeotropic dehydration to generate the amine intermediate efficiently.
- The methylation step is optimized to prevent over-alkylation, with reaction times typically between 8-20 hours.
- The deprotection and salt formation steps are straightforward, with high purity and minimal by-products, aligning with environmental sustainability goals.
Summary of the Preparation Protocol
- Formation of phenyl imine via azeotropic dehydration of phenyl aldehyde with ammonia or primary amines.
- Methylation of the imine or amino intermediates using methyl iodide or dimethyl sulfate.
- Demethylation of methoxy groups with BBr₃ if necessary.
- Hydrogenation or reductive amination to form the ethan-1-amine backbone.
- Conversion to hydrochloride salt through acid addition and crystallization.
Chemical Reactions Analysis
2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(3-methylphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Properties of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine Hydrochloride and Analogues
Detailed Comparative Insights
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3-methylphenyl group in the target compound enhances lipophilicity compared to analogues with polar substituents like methoxy (e.g., 2-[(3-methoxyphenyl)methoxy]ethan-1-amine HCl) or halogens (e.g., 2-(2-chloro-3-fluorophenyl)ethan-1-amine HCl) .
- Electronic Effects: Methoxy groups in compounds like 2-(2-methoxyphenoxy)ethylamine HCl donate electron density via resonance, contrasting with the electron-withdrawing halogens in 2-(2-chloro-3-fluorophenyl)ethan-1-amine HCl .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride, and how can reaction yields be maximized?
- Methodology :
- Step 1 : Begin with a Friedel-Crafts alkylation of 3-methylbenzene derivatives to introduce the ethanamine moiety. Use anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃) and monitor reaction progress via TLC .
- Step 2 : Convert the free amine to the hydrochloride salt using HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether).
- Yield Optimization : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) and confirm purity with melting point analysis or HPLC (>98% purity recommended) .
Q. How should researchers characterize the structural integrity of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride?
- Analytical Techniques :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination to confirm stereochemistry and hydrogen bonding patterns .
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify methoxy, methylphenyl, and amine proton environments. Compare with structurally similar compounds (e.g., ) .
- Mass Spectrometry : Confirm molecular weight (C₁₀H₁₆ClNO₂; MW 217.7) via ESI-MS or MALDI-TOF .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Experimental Design :
- Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C in aqueous buffers (pH 3–9). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- Key Findings : Hydrochloride salts generally exhibit improved solubility but may hydrolyze in strongly basic conditions. Store desiccated at –20°C for long-term stability .
Q. How can researchers screen this compound for preliminary biological activity?
- Screening Workflow :
- Receptor Binding Assays : Test affinity for CNS targets (e.g., serotonin or dopamine receptors) using radioligand displacement assays (IC₅₀ values). Reference structural analogs in and for assay design .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish safe concentration ranges (<100 µM typically non-toxic) .
Advanced Research Questions
Q. How can enantiomers of 2-Methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride be separated and characterized?
- Methodology :
- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Optimize resolution by adjusting column temperature and flow rate .
- Circular Dichroism (CD) : Compare CD spectra of isolated enantiomers to confirm absolute configuration .
Q. What mechanistic insights explain its interactions with central nervous system (CNS) receptors?
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT₂A). Highlight hydrogen bonds between the methoxy group and Thr²⁰⁰ or hydrophobic interactions with the methylphenyl ring .
- Validate predictions with site-directed mutagenesis studies on key receptor residues .
Q. How do reaction conditions influence regioselectivity in substitution reactions involving this compound?
- Case Study :
- Nucleophilic Substitution : React with alkyl halides in DMF/K₂CO₃. Steric hindrance from the 3-methyl group directs substitution to the less hindered ethanamine position. Monitor regioselectivity via ¹H NMR .
- Oxidation Studies : Use KMnO₄ in acidic conditions to oxidize the amine to a ketone; confirm product via IR (C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Data Analysis Framework :
- Source Evaluation : Cross-reference purity data (e.g., HPLC traces from vs. commercial batches). Impurities >2% may skew bioactivity results .
- Structural Isomer Comparisons : Compare activity of 3-methylphenyl vs. 4-methylphenyl analogs () to isolate substituent effects .
- Statistical Validation : Use ANOVA to assess inter-lab variability in IC₅₀ values for receptor assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
